The compound is cataloged in chemical databases such as PubChem, where it is identified with the InChI key: InChI=1S/C10H19ClN2O/c1-3-13(10(14)7-11)9-5-4-6-12(2)8-9/h9H,3-8H2,1-2H3/t9-/m1/s1
. It falls under the broader category of halogenated amides and is specifically recognized for its chirality due to the presence of the (S)-1-methylpiperidine group.
The synthesis of 2-Chloro-N-((S)-1-methyl-piperidin-3-yl)-acetamide typically involves several steps:
The molecular structure of 2-Chloro-N-((S)-1-methyl-piperidin-3-yl)-acetamide can be described as follows:
Using computational tools like PubChem, various structural properties can be analyzed, including bond lengths, angles, and spatial orientation that affect its chemical behavior and interactions .
2-Chloro-N-((S)-1-methyl-piperidin-3-yl)-acetamide can undergo several types of chemical reactions:
The mechanism of action for 2-Chloro-N-((S)-1-methyl-piperidin-3-yl)-acetamide involves its interaction with specific molecular targets:
This interaction profile suggests potential applications in drug development and therapeutic interventions.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to characterize this compound's physical properties and confirm its structure .
The scientific applications of 2-Chloro-N-((S)-1-methyl-piperidin-3-yl)-acetamide are diverse:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: